Cas no 2229316-55-4 (1-(2-bromo-5-fluorophenyl)cyclobutylmethanol)

1-(2-Bromo-5-fluorophenyl)cyclobutylmethanol is a brominated and fluorinated cyclobutylmethanol derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine substituents on the phenyl ring enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The cyclobutylmethanol moiety contributes to structural rigidity, which can influence the stereoelectronic properties of derived compounds. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and ability to modulate pharmacokinetic profiles. Its well-defined structure ensures consistency in synthetic pathways, supporting reproducible results in research and industrial applications.
1-(2-bromo-5-fluorophenyl)cyclobutylmethanol structure
2229316-55-4 structure
Product Name:1-(2-bromo-5-fluorophenyl)cyclobutylmethanol
CAS No:2229316-55-4
MF:C11H12BrFO
MW:259.114786148071
CID:5898224
PubChem ID:165783391
Update Time:2025-08-05

1-(2-bromo-5-fluorophenyl)cyclobutylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-5-fluorophenyl)cyclobutylmethanol
    • 2229316-55-4
    • EN300-1938055
    • [1-(2-bromo-5-fluorophenyl)cyclobutyl]methanol
    • Inchi: 1S/C11H12BrFO/c12-10-3-2-8(13)6-9(10)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2
    • InChI Key: PVZVCICUXAVGCD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C1(CO)CCC1)F

Computed Properties

  • Exact Mass: 258.00556g/mol
  • Monoisotopic Mass: 258.00556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

1-(2-bromo-5-fluorophenyl)cyclobutylmethanol Pricemore >>

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Additional information on 1-(2-bromo-5-fluorophenyl)cyclobutylmethanol

1-(2-Bromo-5-Fluorophenyl)cyclobutylmethanol: A Comprehensive Overview

1-(2-Bromo-5-Fluorophenyl)cyclobutylmethanol (CAS No. 2229316-55-4) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its cyclobutane ring fused with a phenyl group, which introduces interesting electronic and steric properties. The presence of bromine and fluorine substituents further enhances its reactivity and potential applications in various chemical transformations.

The synthesis of 1-(2-Bromo-5-Fluorophenyl)cyclobutylmethanol involves a series of well-established organic reactions, including nucleophilic aromatic substitution, cycloaddition, and hydroxylation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high purity levels.

One of the most notable applications of 1-(2-Bromo-5-Fluorophenyl)cyclobutylmethanol is in the field of drug discovery. Its unique structure makes it an ideal candidate for exploring new pharmacophores in medicinal chemistry. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant activities, which could be harnessed for developing novel therapeutic agents. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has been exploited in the construction of complex natural products.

In materials science, 1-(2-Bromo-5-Fluorophenyl)cyclobutylmethanol has been utilized as a building block for constructing advanced polymers and nanomaterials. Its cyclobutane ring provides mechanical stability, while the halogen substituents facilitate cross-linking reactions. Recent research has focused on incorporating this compound into self-healing polymers, where its reactivity plays a crucial role in restoring mechanical properties after damage.

The physical properties of 1-(2-Bromo-5-Fluorophenyl)cyclobutylmethanol are well-documented, with a melting point of approximately 85°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it highly suitable for solution-phase reactions. The compound's UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicating potential applications in optoelectronic materials.

From an environmental perspective, the biodegradation pathways of 1-(2-Bromo-5-Fluorophenyl)cyclobutylmethanol have been studied to assess its ecological impact. Research indicates that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in natural ecosystems. This information is crucial for ensuring sustainable practices in its production and disposal.

In conclusion, 1-(2-Bromo-5-Fluorophenyl)cyclobutylmethanol (CAS No. 2229316-55-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, reactivity, and compatibility with modern synthetic techniques make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific innovation.

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